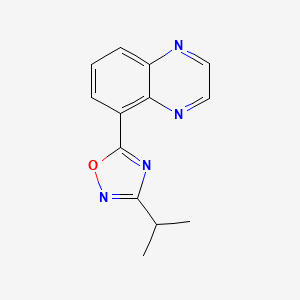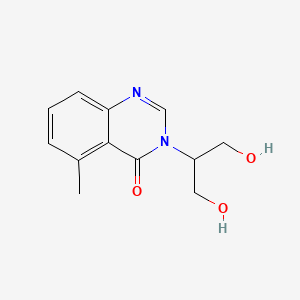![molecular formula C12H17N5O2 B3806796 4,6-dimethoxy-N-[1-(1-methylpyrazol-4-yl)ethyl]pyrimidin-2-amine](/img/structure/B3806796.png)
4,6-dimethoxy-N-[1-(1-methylpyrazol-4-yl)ethyl]pyrimidin-2-amine
Descripción general
Descripción
4,6-Dimethoxy-N-[1-(1-methylpyrazol-4-yl)ethyl]pyrimidin-2-amine is a compound that belongs to the class of heterocyclic organic compounds It features a pyrimidine ring substituted with methoxy groups at positions 4 and 6, and an amine group at position 2, which is further substituted with a 1-methylpyrazol-4-yl ethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethoxy-N-[1-(1-methylpyrazol-4-yl)ethyl]pyrimidin-2-amine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a cyclocondensation reaction involving appropriate precursors such as β-diketones and amidines.
Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Attachment of the Pyrazole Moiety: The pyrazole moiety can be attached through a nucleophilic substitution reaction, where the pyrazole ring is introduced to the pyrimidine core under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
4,6-Dimethoxy-N-[1-(1-methylpyrazol-4-yl)ethyl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrimidine N-oxides, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
4,6-Dimethoxy-N-[1-(1-methylpyrazol-4-yl)ethyl]pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors in the central nervous system.
Biological Studies: It can be used to study the biological activity of pyrimidine derivatives and their interactions with various biomolecules.
Industrial Applications: The compound may find use in the development of agrochemicals or as an intermediate in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of 4,6-dimethoxy-N-[1-(1-methylpyrazol-4-yl)ethyl]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism would depend on the specific biological context and the nature of the target.
Comparación Con Compuestos Similares
Similar Compounds
4,6-Dimethoxy-2-aminopyrimidine: Lacks the pyrazole moiety, making it less versatile in terms of biological activity.
1-Methylpyrazole: Does not contain the pyrimidine core, limiting its applications in medicinal chemistry.
Uniqueness
4,6-Dimethoxy-N-[1-(1-methylpyrazol-4-yl)ethyl]pyrimidin-2-amine is unique due to its combined structural features of both pyrimidine and pyrazole rings. This dual functionality allows it to interact with a broader range of biological targets, making it a valuable compound for drug discovery and other scientific research applications.
Propiedades
IUPAC Name |
4,6-dimethoxy-N-[1-(1-methylpyrazol-4-yl)ethyl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O2/c1-8(9-6-13-17(2)7-9)14-12-15-10(18-3)5-11(16-12)19-4/h5-8H,1-4H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRJIGNXQSRWCIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=C1)C)NC2=NC(=CC(=N2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-fluorophenyl)ethyl]-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide](/img/structure/B3806725.png)
![3-(2-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B3806727.png)
![1-(2-fluorobenzyl)-N-[2-(1H-indol-1-yl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B3806728.png)


![N-methyl-4-(4-morpholinyl)-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1-butanamine](/img/structure/B3806745.png)
![2-(10-methoxy-3,4-dihydro-2H-1,5-benzoxazocin-5(6H)-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3806750.png)
![N-[3-(4-methoxyphenyl)propyl]-6-(1,4-oxazepan-4-yl)nicotinamide](/img/structure/B3806765.png)
![N-[4-fluoro-3-(trifluoromethyl)benzyl]-2-(1-isopropyl-3-oxopiperazin-2-yl)acetamide](/img/structure/B3806768.png)
![N-[1-(1,3-benzothiazol-2-yl)piperidin-3-yl]-2-methoxypyridine-3-carboxamide](/img/structure/B3806783.png)
![1-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B3806791.png)
![4-biphenylyl[1-(4,4,4-trifluorobutanoyl)-3-piperidinyl]methanone](/img/structure/B3806801.png)
![N-({1-[(2,6-dimethyl-4-pyrimidinyl)carbonyl]-3-piperidinyl}methyl)-3,5-dimethoxybenzamide](/img/structure/B3806805.png)

